molecular formula C43H60N8O6 B12298277 Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) CAS No. 151911-04-5

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala)

Cat. No.: B12298277
CAS No.: 151911-04-5
M. Wt: 785.0 g/mol
InChI Key: YMJSHBCDXDDCQD-UHFFFAOYSA-N
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Description

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) is a synthetic pseudononapeptide compound. It is a bombesin antagonist, which means it inhibits the action of bombesin, a peptide that stimulates the release of gastrin and other gastrointestinal hormones. This compound has shown significant potential in inhibiting the growth of various tumors, particularly pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) involves the formation of a reduced peptide bond (CH2NH) between specific amino acid residues. The process typically includes the following steps:

    Peptide Bond Formation: The peptide bonds are formed using standard solid-phase peptide synthesis (SPPS) techniques.

    Cyclization: The linear peptide is cyclized to form the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS techniques, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process and improve reproducibility .

Chemical Reactions Analysis

Types of Reactions

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) involves its binding to bombesin receptors, thereby inhibiting the action of bombesin. This inhibition prevents the release of gastrin and other gastrointestinal hormones, which can reduce tumor growth and proliferation. The compound’s molecular targets include specific bombesin receptors on cancer cells, and its pathways involve the inhibition of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) is unique due to its specific reduced peptide bond (CH2NH) and cyclic structure, which confer high binding affinity and specificity to bombesin receptors. This makes it a potent inhibitor of bombesin-mediated physiological processes and a promising candidate for cancer therapy .

Properties

CAS No.

151911-04-5

Molecular Formula

C43H60N8O6

Molecular Weight

785.0 g/mol

IUPAC Name

3-[14-benzyl-5-(cyclohexylmethyl)-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-8-yl]propanamide

InChI

InChI=1S/C43H60N8O6/c1-27(2)21-31-26-47-35(22-28-11-5-3-6-12-28)42(56)49-34(17-18-38(44)52)41(55)51-37(24-30-25-46-33-16-10-9-15-32(30)33)43(57)50-36(23-29-13-7-4-8-14-29)40(54)45-20-19-39(53)48-31/h4,7-10,13-16,25,27-28,31,34-37,46-47H,3,5-6,11-12,17-24,26H2,1-2H3,(H2,44,52)(H,45,54)(H,48,53)(H,49,56)(H,50,57)(H,51,55)

InChI Key

YMJSHBCDXDDCQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5CCCCC5

Origin of Product

United States

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